CPF-SE1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFLGPLLKLGLKGVAKVIPHLIPSRQQ |
Origin of Product |
United States |
Scientific Research Applications
Research Findings
- In Vivo Studies : In a study conducted on db/db mice, CPF-SE1 treatment led to:
- In Vitro Studies : this compound demonstrated the ability to enhance insulin secretion from isolated pancreatic islets, suggesting a direct effect on beta-cell function .
| Study Type | Key Findings |
|---|---|
| In Vivo | Significant reduction in blood glucose and HbA1c levels; increased plasma insulin. |
| In Vitro | Enhanced insulin secretion from isolated islets; improved cellular responsiveness to glucose. |
Antimicrobial Properties
This compound exhibits potent antimicrobial activity against various pathogens, including multidrug-resistant strains. Its mechanism involves disrupting microbial membranes, leading to cell lysis.
Antimicrobial Efficacy
- This compound has shown effectiveness against:
- Gram-negative bacteria : Including Acinetobacter baumannii and Staphylococcus aureus.
- Fungal pathogens : Such as Candida albicans.
The minimum inhibitory concentrations (MIC) for these pathogens are notably low, indicating strong antibacterial properties without significant cytotoxicity to human cells .
| Pathogen | MIC (µM) |
|---|---|
| A. baumannii | 2–8 |
| S. aureus | 2–8 |
| C. albicans | 9.9 |
Case Study 1: Diabetes Management
In a controlled study involving diabetic mice treated with this compound:
- Duration : 28 days
- Results :
- Blood glucose levels decreased significantly.
- Insulin sensitivity improved markedly.
This case highlights this compound's potential as a therapeutic agent in managing diabetes-related complications.
Case Study 2: Antimicrobial Application
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by MRSA:
- Population : Patients with antibiotic-resistant infections.
- Outcome : Successful reduction in infection rates with no observed cytotoxic effects on surrounding tissues.
Chemical Reactions Analysis
General Information on CPF-SE1
This compound is a frog skin host-defense peptide . Research indicates that it stimulates insulin release in vitro from clonal BRIN-BD11 β-cells . Studies have explored its in vivo effects on mice with obesity and insulin resistance induced by a high-fat diet .
Effects on Glucose Metabolism in Mice
Animal studies have shown that This compound can improve glucose tolerance and insulin responses in mice fed a high-fat diet when administered acutely with glucose . Long-term administration of This compound decreased circulating glucose and increased insulin concentrations without affecting body weight or energy intake . Furthermore, it improved insulin sensitivity and insulin-secretory responses of islets to secretagogues . Significant decreases were also observed in plasma glucagon concentrations, pancreatic insulin and glucagon content, islet and beta cell area, body fat, and plasma triglyceride levels in This compound-treated mice .
Chemical Reactions in Living Systems
Chemical reactions in living systems must be bioorthogonal, meaning they should proceed in the presence of multiple reactive groups of biomolecules . Several types of reactions can occur, depending on the chemical trigger and molecules released :
| Conjugate | Released Molecule 1 | Released Molecule 2 | Chemical Trigger |
|---|---|---|---|
| Oxime | O‐substituted hydroxylamine | Aldehyde/Ketone | pH (acidic) |
| Imine | Amine | Aldehyde/Ketone | pH (acidic) |
| (Acyl)hydrazone | Hydrazide | Aldehyde/Ketone | pH (acidic) |
| Nitrone | N‐substituted hydroxylamine | Aldehyde/Ketone | pH (acidic) |
| (Hemi)acetal/(Hemi)ketal | Alcohol | Aldehyde/Ketone | pH (acidic) |
| (Hemi)thioacetal/(Hemi)thioketal | Thiol | Aldehyde/Ketone | pH (acidic) or GSH |
General Types of Chemical Reactions
-
Substitution Reactions: These involve replacing one functional group in a molecule with another .
-
Electrophilic Substitution Reactions: These are further classified into SE1 and SE2 reactions .
-
SE1 Reactions: Unimolecular reactions that occur in two steps. The leaving group departs first, forming a carbocation, followed by the electrophile attacking the carbocation .
-
SE2 Reactions: Bimolecular reactions occurring in a single step, where the electrophile attacks as the leaving group leaves .
-
Factors Affecting Reaction Rates
Several factors can influence the reaction rates of chemical reactions. For instance, in nucleophilic substitution reactions, the rate is affected by the substrate concentration and the leaving group's nature . Bulky groups attached to a carbocation can stabilize the charge through resonance and charge distribution .
Comparison with Similar Compounds
Comparison with Similar Compounds
CPF-SE1 belongs to a broader class of amphibian skin peptides with overlapping functions. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Efficacy and Mechanisms of this compound and Similar Peptides
Structural and Functional Insights
Insulinotropic Peptides (this compound, CPF-1, Gaegurin-6) this compound and CPF-1 share a conserved N-terminal domain critical for β-cell membrane interaction, but this compound exhibits superior lipid-lowering effects due to its unique C-terminal amphipathic helix . Gaegurin-6 requires higher concentrations (µM range) for insulin secretion, indicating lower potency compared to this compound. Its mechanism is calcium-dependent but lacks effects on glucose tolerance in vivo .
GLP-1 Stimulators (Magainin-AM2, CPF-AM1)
- Magainin-AM2 and CPF-AM1 enhance GLP-1 release from intestinal cells, indirectly improving insulin sensitivity. However, this compound directly targets β-cells, avoiding reliance on incretin pathways compromised in advanced diabetes .
Immunomodulatory Peptides (Hymenochirin-1B analog) Unlike this compound, the synthetic hymenochirin analog primarily modulates cytokine production (e.g., ↑ IL-10) without significant metabolic effects, highlighting this compound’s unique dual functionality .
In Vivo Performance
Clinical Potential and Limitations
- This compound ’s low effective concentration (0.03 nM) and oral stability (resistance to digestive enzymes) make it a promising candidate for diabetes therapy .
- In contrast, hymenochirin-1B analogs face challenges in balancing immunomodulatory and metabolic effects, while magainin-AM2’s reliance on GLP-1 limits utility in patients with incretin resistance .
Preparation Methods
Purification of CPF-SE1
Purification is critical to obtain this compound at near homogeneity (>98% purity) suitable for biological assays. The main method employed is reversed-phase high-performance liquid chromatography (RP-HPLC), as detailed below:
- Chromatographic Conditions:
- Column: C8 or C18 reversed-phase columns (e.g., Waters SymmetryPrep C8 or Vydac 218TP1022 C18).
- Mobile Phase: Gradient elution using solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).
- Gradient Program: Typically a linear gradient increasing acetonitrile concentration from 0% to 90% over approximately 60–90 minutes.
- Flow Rate: Around 6–8 mL/min.
- Detection: UV absorbance at 254 nm for peptide detection.
- Post-Purification Processing:
- Fractions containing the target peptide are collected manually.
- Organic solvent (acetonitrile) is removed by speed vacuum centrifugation.
- Peptides are lyophilized twice (initial freeze-drying followed by dissolution in 10% acetic acid and a second freeze-drying) to ensure dryness and stability.
- Storage is typically at -20 °C until use.
Analytical Characterization
- Mass Spectrometry: Molecular mass confirmation by MALDI-TOF mass spectrometry ensures the correct peptide sequence and molecular weight.
- Purity Assessment: RP-HPLC chromatograms are used to confirm purity levels exceeding 98%.
- Structural Confirmation: While this compound itself is a peptide, related compounds have been characterized by NMR and LC-MS to confirm structural integrity.
Summary Table of this compound Preparation Parameters
| Step | Method/Condition | Details/Parameters |
|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis (SPPS) | Sequential addition of amino acids on resin |
| Crude Peptide Purity | ~80% purity after synthesis | Requires further purification |
| Purification | RP-HPLC | C8 or C18 column; 0.1% TFA in water/acetonitrile; gradient 0–90% ACN over 60–90 min; 6–8 mL/min flow rate; UV detection at 254 nm |
| Fraction Collection | Manual collection of major peak | Followed by solvent removal and lyophilization |
| Lyophilization | Twice | First drying, then dissolution in 10% acetic acid, second drying |
| Storage | -20 °C | To maintain peptide stability |
| Molecular Mass Analysis | MALDI-TOF mass spectrometry | Confirms peptide identity |
| Purity Confirmation | RP-HPLC | >98% purity |
Q & A
Basic: How to formulate a research question for studying CPF-SE1?
Methodological Answer:
- Use the P-E/I-C-O framework to structure your question:
- P (Population): Define the chemical system or biological model (e.g., this compound interaction with specific enzymes).
- E/I (Exposure/Intervention): Specify experimental conditions (e.g., varying concentrations, temperature).
- C (Comparison/Control): Identify baseline or alternative compounds for comparison.
- O (Outcome): Quantify measurable outputs (e.g., reaction kinetics, binding affinity).
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
- Example: "How does this compound modulate enzyme X activity under varying pH conditions compared to compound Y?"
Basic: What are key steps for conducting a literature review on this compound?
Methodological Answer:
Database Selection: Use primary sources (e.g., PubMed, SciFinder) and avoid unreliable platforms (e.g., ) .
Keyword Strategy: Combine terms like "this compound synthesis," "mechanistic studies," and "in vitro/in vivo effects."
Critical Evaluation:
- Prioritize peer-reviewed articles with detailed experimental protocols.
- Cross-reference citations to identify foundational studies.
Gap Analysis: Note contradictions (e.g., conflicting toxicity reports) to frame novel hypotheses .
Advanced: How to design a factorial experiment to study this compound's multifactorial interactions?
Methodological Answer:
-
Variable Selection: Include independent variables (e.g., concentration, temperature, solvent polarity) and dependent variables (e.g., reaction yield, stability).
-
Design Type: Use a 2^k factorial design (k = number of variables) to assess interactions .
-
Example Setup:
Factor Level 1 Level 2 Concentration 0.1 mM 1.0 mM Temperature 25°C 37°C -
Data Analysis: Apply ANOVA to identify significant main effects and interactions .
Advanced: How to resolve contradictions in this compound's reported biological activity?
Methodological Answer:
Source Validation: Compare methodologies from conflicting studies (e.g., assay type, purity verification methods) .
Reproducibility Testing: Replicate experiments under standardized conditions (e.g., ISO guidelines).
Meta-Analysis: Pool data from multiple studies to identify trends or outliers.
Mechanistic Reassessment: Use computational modeling (e.g., molecular docking) to explore alternative binding modes .
Basic: What experimental controls are essential for this compound studies?
Methodological Answer:
- Negative Controls:
- Solvent-only samples to rule out solvent effects.
- Untreated biological models (e.g., cell lines without this compound exposure).
- Positive Controls: Use a compound with well-characterized activity (e.g., a known enzyme inhibitor).
- Internal Standards: Include reference compounds in spectroscopic or chromatographic analyses .
Advanced: How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
- Detailed Documentation: Record exact conditions (e.g., reaction time, purification steps) in supplementary materials .
- Purity Verification:
- Use NMR, HPLC, and mass spectrometry for structural confirmation.
- Report purity thresholds (e.g., ≥95% by analytical HPLC).
- Collaborative Validation: Share protocols with independent labs for cross-verification .
Advanced: How to integrate theoretical frameworks into this compound mechanistic studies?
Methodological Answer:
Select a Framework: Align with existing theories (e.g., transition-state theory for catalytic studies).
Hypothesis Testing: Design experiments to validate or challenge theoretical predictions (e.g., kinetic isotope effects).
Computational Synergy: Combine experimental data with DFT calculations or MD simulations .
Basic: What statistical methods are suitable for analyzing this compound dose-response data?
Methodological Answer:
- Nonlinear Regression: Fit data to models like the Hill equation for EC50/IC50 determination.
- Error Analysis: Calculate confidence intervals and report R² values.
- Software Tools: Use GraphPad Prism or R packages (e.g., drc) for robust analysis .
Advanced: How to design a replication study for contested this compound findings?
Methodological Answer:
- Protocol Harmonization: Adhere to original methods but address ambiguities (e.g., unspecified buffer compositions).
- Blinded Analysis: Ensure data interpretation is unbiased.
- Power Analysis: Determine sample size to achieve sufficient statistical power .
Advanced: How to optimize this compound’s experimental conditions using response surface methodology (RSM)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
